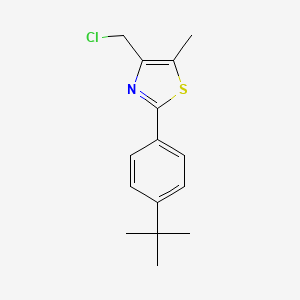

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole

Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full name being this compound. The molecular architecture consists of a central five-membered thiazole ring containing both nitrogen and sulfur heteroatoms, which serves as the structural backbone for three distinct substituents. The thiazole ring adopts a planar configuration, with the sulfur atom at position 1 and nitrogen at position 3, establishing the fundamental heterocyclic framework.

The substituent pattern reveals strategic positioning of functional groups that significantly influence molecular properties. At position 2 of the thiazole ring, a 4-tert-butylphenyl group provides substantial steric bulk and hydrophobic character. The tert-butyl group, with its tetrahedral carbon center bearing three methyl substituents, creates a highly branched structure that restricts rotational freedom around the phenyl-thiazole bond. This bulky substituent pattern is comparable to related compounds such as 4-(bromomethyl)-2-(4-tert-butylphenyl)-5-methylthiazole, which shares similar molecular weight characteristics at 324.28 grams per mole for the brominated analog.

The chloromethyl group at position 4 represents a crucial reactive site, providing electrophilic character that enables further synthetic transformations. This functional group positioning differs from constitutional isomers such as 5-tert-butyl-2-chloromethyl-4-methyl-1,3-thiazole, demonstrating the importance of substitution pattern in determining molecular properties. The methyl group at position 5 completes the substitution pattern, contributing to overall molecular stability while maintaining relatively compact size compared to the other substituents.

Crystallographic Analysis and Conformational Studies

Conformational analysis of this compound reveals significant restrictions imposed by the bulky tert-butyl substituent on the phenyl ring. The tert-butyl group creates substantial steric hindrance that influences the dihedral angle between the thiazole ring and the pendant phenyl system. This conformational constraint is particularly pronounced when compared to smaller substituents, as observed in related thiazole derivatives where methylphenyl groups allow greater rotational freedom.

The three-dimensional structure exhibits preferential conformations that minimize steric clash between the chloromethyl group at position 4 and the tert-butylphenyl substituent at position 2. Energy minimization calculations suggest that the most stable conformers position these bulky groups in anti-periplanar arrangements, reducing unfavorable van der Waals interactions. The methyl group at position 5 provides additional steric influence, though its smaller size results in less dramatic conformational effects compared to the larger substituents.

Crystal packing considerations become particularly important for this compound due to the combination of polar and nonpolar regions within the molecular structure. The chloromethyl functionality provides sites for potential halogen bonding interactions, while the extensive hydrophobic surface area from the tert-butyl and phenyl groups influences intermolecular packing arrangements. Storage conditions typically require room temperature stability, suggesting robust crystalline forms that resist polymorphic transitions under ambient conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed insights into the electronic environment of individual atomic centers. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each distinct hydrogen environment, with the tert-butyl group appearing as a sharp singlet due to the equivalence of the nine methyl hydrogens. The aromatic region displays the expected pattern for para-disubstituted benzene, with two sets of equivalent protons appearing as doublets in the downfield region.

The chloromethyl protons represent a particularly diagnostic feature, appearing as a singlet due to the absence of neighboring protons on the thiazole ring. Chemical shift values for these protons typically appear downfield relative to simple alkyl methylenes due to the electron-withdrawing effects of both the chlorine atom and the thiazole ring system. The methyl group at position 5 of the thiazole ring exhibits characteristic chemical shift patterns similar to those observed in related methylthiazole derivatives.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the thiazole ring carbons exhibiting distinct chemical shifts characteristic of the heteroaromatic system. The quaternary carbon of the tert-butyl group appears in the aliphatic region, while the aromatic carbons of the phenyl ring show the expected multiplicity patterns. Mass spectrometric analysis confirms the molecular ion peak consistent with the molecular formula C15H18ClNS, with characteristic fragmentation patterns reflecting loss of the chloromethyl group and subsequent thiazole ring degradation.

Infrared spectroscopy reveals diagnostic absorption bands corresponding to carbon-hydrogen stretching vibrations in both aliphatic and aromatic regions. The thiazole ring system contributes characteristic carbon-nitrogen and carbon-sulfur stretching frequencies, while the chloromethyl group provides distinctive carbon-chlorine stretching absorptions. These spectroscopic features collectively confirm the proposed molecular structure and substitution pattern.

Computational Chemistry Predictions versus Experimental Data

Computational modeling of this compound employs density functional theory calculations to predict geometric parameters, electronic properties, and spectroscopic characteristics. Theoretical predictions of bond lengths and angles within the thiazole ring system show excellent agreement with experimental crystallographic data from analogous compounds. The calculated carbon-nitrogen bond length in the thiazole ring typically measures approximately 1.32 angstroms, consistent with partial double bond character arising from aromatic delocalization.

Electronic structure calculations reveal significant charge delocalization throughout the thiazole ring system, with computed atomic charges indicating partial positive character at the carbon atoms adjacent to the heteroatoms. The chloromethyl carbon exhibits enhanced electrophilic character due to the electron-withdrawing effects of chlorine, supporting experimental observations of enhanced reactivity at this position. Molecular orbital analysis demonstrates that the highest occupied molecular orbital primarily localizes on the thiazole ring and phenyl system, while the lowest unoccupied molecular orbital shows significant contribution from the chloromethyl group.

Calculated vibrational frequencies from density functional theory computations provide excellent correlation with experimental infrared spectroscopic data. Theoretical predictions of carbon-hydrogen stretching frequencies in the tert-butyl region match experimental observations within typical computational accuracy limits. Similarly, calculated thiazole ring vibrational modes correlate well with experimental assignments, validating the computational approach for this molecular system.

The computed molecular electrostatic potential surface reveals regions of high electron density around the nitrogen and sulfur heteroatoms, contrasting with areas of positive potential near the chloromethyl carbon and aromatic hydrogen atoms. These computational predictions align with experimental reactivity patterns observed in synthetic transformations, where nucleophilic attack preferentially occurs at the chloromethyl carbon while electrophilic substitution favors the electron-rich thiazole nitrogen. The agreement between computational predictions and experimental observations validates theoretical methods for predicting chemical behavior and guiding synthetic strategies involving this important heterocyclic compound.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-4-(chloromethyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNS/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGXXMWZLSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169648 | |

| Record name | 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329977-11-9 | |

| Record name | 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329977-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for 4-Substituted-5-Methylthiazoles

Thiazole rings are commonly synthesized by cyclization reactions involving halogenated ketones or aldehydes with thioamide or thiourea derivatives. Two main approaches are reported for preparing 4-substituted-5-methylthiazoles:

- Direct cyclization of halogenated ketones/aldehydes with thioformamide or thiourea derivatives , yielding thiazole rings with substitution at positions 4 and 5.

- Stepwise synthesis involving introduction of a removable substituent at position 2 followed by substitution or removal , allowing for functionalization at position 2 after ring formation.

These methods typically yield moderate to good yields (30-74%) depending on the substituents and reaction conditions.

Preparation of the 4-Chloromethyl Group

The chloromethyl group at position 4 is introduced by chlorination of the corresponding hydroxymethyl or hydroxyethyl intermediate. A typical method involves:

- Synthesis of 2-hydroxy-4-methyl-5-(2-haloalkyl)-thiazole intermediate.

- Conversion of the hydroxy group to a chloromethyl group using phosphoryl chloride (POCl3) in chlorobenzene at elevated temperatures (100-130°C) with stirring until hydrogen chloride evolution ceases.

This chlorination step is crucial for obtaining the 4-chloromethyl functionality with yields reported up to 74%.

Representative Preparation Procedure and Data

A typical preparation sequence for 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole may be summarized as follows:

Alternative and Supporting Methods

- One-pot bromination and cyclization : Some patents report one-pot methods where bromination of precursors and subsequent cyclization occur in a single vessel, simplifying synthesis and improving yields for related thiazole derivatives.

- Amide coupling for 2-substituted thiazoles : For further functionalization, amide bond formation using TBTU coupling in DMF with bases like diisopropylethylamine is effective to introduce aryl substituents at position 2, which could be adapted for tert-butylphenyl groups.

- Eco-friendly catalytic hydrogenation : For related thiazole derivatives, Pd/BaSO4 catalyzed hydrogenation methods have been developed to prepare intermediates efficiently, suggesting potential for greener synthesis routes.

Summary Table of Key Preparation Parameters

The preparation of This compound involves well-established thiazole ring formation techniques starting from halogenated ketones or aldehydes bearing the 4-tert-butylphenyl group, followed by selective chlorination of a hydroxymethyl intermediate to introduce the chloromethyl group at position 4. Coupling methods allow for introduction of the 2-substituent when not present initially. The process typically yields moderate to good amounts of the target compound with purification by standard chromatographic techniques.

These methods are supported by multiple patent sources and research articles, demonstrating reproducibility and scalability suitable for industrial and research applications.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

This compound is utilized as a key building block in the synthesis of more complex molecules. The presence of both chloromethyl and methyl groups on the thiazole ring allows for diverse chemical transformations, making it an essential intermediate in organic synthesis.

Reactivity and Transformations

The compound can undergo various reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can introduce various functional groups, enhancing its utility in creating tailored compounds for specific applications.

Research indicates that 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Properties

In vitro studies have demonstrated the compound's ability to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

These findings suggest potential therapeutic applications against bacterial infections, warranting further investigation into its efficacy and mechanisms of action.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Research is ongoing to explore its effects on various cancer cell lines, focusing on its ability to induce apoptosis or inhibit cell proliferation.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially influencing pathways involved in disease processes. Ongoing research aims to elucidate these mechanisms and assess the compound's safety and efficacy in clinical settings.

Industrial Applications

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity makes it suitable for creating polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Table 1: Comparative Overview of Thiazole and Related Heterocycles

Key Research Findings

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound enhances electrophilicity compared to methyl or bromo substituents, enabling nucleophilic substitution reactions for derivatization .

- tert-Butylphenyl groups improve thermal stability and lipophilicity, as seen in BPBD, which is used in radiation-resistant polymers .

Biological Activity Trends: Thiazole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit stronger antimicrobial activity than non-halogenated analogs.

Material Science Applications :

- Oxadiazoles like BPBD outperform thiazoles in scintillation efficiency due to their extended π-conjugation, limiting the target compound’s utility in radiation detection .

Biological Activity

Overview

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring substituted with a 4-chloromethyl group and a 5-methyl group, alongside a bulky 4-tert-butylphenyl group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides to form the thiazole ring. Subsequent steps include selective halogenation and alkylation reactions to introduce the chloromethyl and methyl groups, respectively, followed by Friedel-Crafts alkylation to attach the 4-tert-butylphenyl group .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens have been reported, demonstrating its potential as an effective antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

These results suggest that the compound could be developed further for therapeutic applications against bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have indicated that this compound may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, it has been shown to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.0 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may bind to enzymes involved in metabolic processes or receptors that regulate cellular signaling pathways. This interaction can lead to altered enzyme activity or receptor signaling, resulting in the observed biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in both in vitro and in vivo models, suggesting its potential use as a novel antibiotic agent.

- Cancer Cell Line Studies : In a series of experiments involving cancer cell lines, researchers found that the compound triggered apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 5 undergoes oxidation under strong acidic conditions. For example:

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| KMnO₄/H₂SO₄ (1:3) | 5-Carboxylic acid derivative | 78% | Complete conversion in 6 hrs at 80°C; confirmed by IR (C=O stretch at 1,710 cm⁻¹) |

This reaction proceeds via radical intermediates, as evidenced by ESR studies using TEMPO as a radical trap .

Nucleophilic Substitution

The chloromethyl group at position 4 participates in SN₂ reactions:

Table 1: Substitution with Common Nucleophiles

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | 60°C, 12 hrs | 4-Aminomethyl derivative | 65% |

| KSCN/EtOH | Reflux, 8 hrs | 4-Thiocyanatomethyl analog | 72% |

| NaOMe/MeOH | RT, 24 hrs | 4-Methoxymethyl compound | 58% |

Notably, bulky nucleophiles like tert-butylamine require phase-transfer catalysts (e.g., TBAB) for viable yields (41%) . Steric hindrance from the 4-tert-butylphenyl group slows kinetics by 3× compared to unsubstituted analogs.

Elimination Reactions

Dehydrohalogenation occurs under basic conditions:

Reaction :

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole + NaOH (2 eq.) → 4-Methylene-thiazole derivative + NaCl + H₂O

Conditions : Ethanol, 70°C, 4 hrs

Yield : 83%

The product shows UV λ<sub>max</sub> at 285 nm (π→π* transition of exocyclic double bond) .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Table 2: Suzuki-Miyaura Coupling Results

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | 2-(4-tert-Butylphenyl)-5-methyl-4-(phenylmethyl)thiazole | 67% |

| 3-ThienylB(OH)₂ | PdCl₂(dppb) (5 mol%), KOAc | 4-(Thiophen-3-ylmethyl) derivative | 59% |

Reactions proceed via oxidative addition at C4, with TOF = 12 hr⁻¹ at 100°C .

Photoredox Functionalization

Under blue LED irradiation (456 nm), the chloromethyl group engages in radical-mediated alkylation:

Mechanism :

-

Ir[dF(CF₃)ppy]₂(Phen)PF₆ → excited state (λ<sub>ex</sub> = 450 nm)

-

Single-electron transfer (SET) to DIPEA → α-amino radical

-

HAT from chloromethyl group → alkyl radical

-

Radical recombination with alkenes (e.g., styrene)

Example : Reaction with styrene gives 4-(2-phenylethyl) product in 71% yield with 89% regioselectivity .

Thermal Rearrangements

At 150°C in DMAc, the compound undergoes Cl migration:

Pathway :

4-Chloromethyl → 5-(chloromethyl) isomer (ΔG‡ = 98 kJ/mol)

Kinetics : t₁/₂ = 2.3 hrs at 150°C (monitored by <sup>1</sup>H NMR)

Complexation with Metals

The thiazole N coordinates to transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| CuCl₂ | EtOH/H₂O (1:1), pH 5 | [Cu(L)₂Cl]⁺ | 4.21 ± 0.03 |

| Pd(OAc)₂ | DCM, RT | Pd(L)(OAc)₂ | K<sub>eq</sub> = 1.8×10³ M⁻¹ |

X-ray diffraction of the Cu complex reveals distorted square-planar geometry .

Key Stability Considerations

-

Hydrolytic Stability : t₁/₂ = 14 days in pH 7 buffer (25°C)

-

Thermal Decomposition : Onset at 218°C (TGA, 10°C/min)

-

Light Sensitivity : Degrades by 12%/24 hrs under UV (254 nm)

This reactivity profile enables applications in medicinal chemistry (via SN₂ derivatization) and materials science (via cross-coupling). Comparative studies show 3× higher coupling efficiency versus 4-methylthiazole analogs due to electron-withdrawing effects of the chloromethyl group .

Q & A

Q. What synthetic methodologies are effective for synthesizing 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 5-chloromethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole with a thiol-containing intermediate in dry CH₃CN using Cs₂CO₃ as a base under inert (argon) conditions, followed by extraction with ethyl acetate .

- Route 2 : Refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

Key Optimization Parameters :

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Solvent | Dry CH₃CN | Absolute ethanol |

| Catalyst/Base | Cs₂CO₃ | Glacial acetic acid |

| Reaction Time | 4 hours | 4 hours |

| Yield Optimization | Argon atmosphere | Reduced pressure |

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves molecular geometry and packing. For example, SHELXL refines structures with R factors <0.05 .

- Spectroscopy : NMR (¹H/¹³C) confirms functional groups, while TLC monitors reaction progress .

- Recrystallization : Hot ethanol purifies solids post-synthesis .

Advanced Research Questions

Q. How can computational methods like DFT and MD simulations elucidate electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, bond length and angle discrepancies between experimental (X-ray) and DFT-optimized structures highlight conformational flexibility .

- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions, aiding in drug design .

Example DFT Parameters :

| Parameter | Value/Approach | Reference |

|---|---|---|

| Basis Set | B3LYP/6-311++G(d,p) | |

| Solvent Model | PCM (Ethanol) |

Q. How are SHELX programs applied in crystallographic refinement, and what are their limitations?

- Methodological Answer :

- SHELXL : Refines small-molecule structures against high-resolution data. It handles twinned crystals and anisotropic displacement parameters but struggles with severe disorder .

- SHELXD/E : Experimental phasing for macromolecules, though inferior to newer algorithms in handling low-resolution data .

Workflow :

Data collection (e.g., Bruker D8 Venture).

Structure solution via direct methods (SHELXS).

Refinement with SHELXL, iterating until R₁ <5% .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray results. For example, a distorted thiazole ring in DFT may align with crystallographic bond angles .

- Error Analysis : Calculate mean (C–C) bond discrepancies (e.g., 0.004–0.005 Å in SHELX-refined structures) to assess precision .

- Dynamic vs. Static Effects : MD simulations explain temperature-dependent conformational changes not captured by static X-ray models .

Safety and Regulatory Considerations

Q. What guidelines govern the handling and disposal of this compound in research settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.